molecular formula C26H28N4O5S B11363101 N-(2,6-dimethylphenyl)-2-(ethylsulfonyl)-5-{(furan-2-ylmethyl)[(5-methylfuran-2-yl)methyl]amino}pyrimidine-4-carboxamide

N-(2,6-dimethylphenyl)-2-(ethylsulfonyl)-5-{(furan-2-ylmethyl)[(5-methylfuran-2-yl)methyl]amino}pyrimidine-4-carboxamide

Cat. No.: B11363101
M. Wt: 508.6 g/mol
InChI Key: CWPVJEHRDNICKY-UHFFFAOYSA-N
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Description

N-(2,6-DIMETHYLPHENYL)-2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(5-METHYLFURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with various functional groups, including a dimethylphenyl group, an ethanesulfonyl group, and furan-derived moieties. Its unique structure suggests potential utility in medicinal chemistry, materials science, and other areas of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-DIMETHYLPHENYL)-2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(5-METHYLFURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine core, followed by the introduction of the dimethylphenyl group, ethanesulfonyl group, and furan-derived moieties through various substitution and coupling reactions. Common reagents used in these steps include organometallic reagents, sulfonyl chlorides, and furan derivatives. Reaction conditions often involve the use of catalysts, controlled temperatures, and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality and yield, and implementing efficient purification techniques. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-DIMETHYLPHENYL)-2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(5-METHYLFURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acids or other oxidized derivatives, while substitution reactions can introduce new functional groups or modify existing ones.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studying enzyme inhibition or receptor binding.

    Medicine: The compound’s potential bioactivity suggests it could be explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound may find applications in materials science, such as in the development of novel polymers or as a component in advanced materials.

Mechanism of Action

The mechanism of action of N-(2,6-DIMETHYLPHENYL)-2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(5-METHYLFURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE depends on its specific interactions with molecular targets. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, alteration of receptor signaling, or interference with cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-DIMETHYLPHENYL)-2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE: A similar compound lacking one of the furan-derived moieties.

    N-(2,6-DIMETHYLPHENYL)-2-(ETHANESULFONYL)-5-{[(5-METHYLFURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE: Another similar compound with a different substitution pattern on the furan moieties.

Uniqueness

N-(2,6-DIMETHYLPHENYL)-2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(5-METHYLFURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and substitution pattern. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C26H28N4O5S

Molecular Weight

508.6 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-ethylsulfonyl-5-[furan-2-ylmethyl-[(5-methylfuran-2-yl)methyl]amino]pyrimidine-4-carboxamide

InChI

InChI=1S/C26H28N4O5S/c1-5-36(32,33)26-27-14-22(24(29-26)25(31)28-23-17(2)8-6-9-18(23)3)30(15-20-10-7-13-34-20)16-21-12-11-19(4)35-21/h6-14H,5,15-16H2,1-4H3,(H,28,31)

InChI Key

CWPVJEHRDNICKY-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=C(C=CC=C2C)C)N(CC3=CC=CO3)CC4=CC=C(O4)C

Origin of Product

United States

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